Leprolomin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Leprolomin, with the chemical formula CHNO, is a bioactive compound primarily derived from certain lichen species. It has garnered attention due to its potential therapeutic properties, particularly in immunological responses. Leprolomin is notable for its role in the classical Matsuda reaction, which is associated with leprosy diagnosis and research. The compound exhibits a complex structure that contributes to its biological activities and interactions within biological systems .

Leprolomin has demonstrated significant biological activity, particularly in immunomodulation. It is known to elicit a response similar to that of classic lepromin, which is used in leprosy testing. Studies indicate that Leprolomin may influence T-cell responses and has implications for vaccine development against Mycobacterium leprae, the bacterium responsible for leprosy. Additionally, it shows potential anti-inflammatory properties, making it a candidate for further pharmacological studies .

The synthesis of Leprolomin typically involves extraction from lichen sources, where it is often found alongside other bioactive compounds. Various methods have been explored for its isolation, including solvent extraction and chromatographic techniques. Advances in synthetic organic chemistry may also provide alternative routes to produce Leprolomin or its analogs, although specific synthetic pathways remain under investigation .

Leprolomin's primary application lies in medical research, particularly concerning leprosy and related immunological studies. Its role in inducing immune responses makes it a valuable tool for developing diagnostic tests and potential vaccines. Furthermore, due to its biological activity, Leprolomin may find applications in pharmacology as an anti-inflammatory agent or as part of combination therapies targeting infectious diseases .

Research into the interactions of Leprolomin with other biological molecules is ongoing. Studies suggest that it may interact with immune cells, influencing cytokine production and T-cell activation. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications. Further investigation into its binding affinities and interaction profiles with various receptors could provide insights into optimizing its use in clinical settings .

Leprolomin shares structural and functional similarities with several other compounds derived from lichens and related natural products. Notable compounds include:

- Atranorin: A lichen-derived compound known for its antimicrobial properties.

- Chloroatranorin: Similar to atranorin but with chlorine substitution; exhibits similar biological activities.

- Usnic Acid: Another lichen metabolite recognized for its antibacterial and antiviral properties.

Comparison TableCompound Chemical Formula Biological Activity Unique Features Leprolomin CHNO Immunomodulatory Induces T-cell responses Atranorin CHO Antimicrobial Broad-spectrum activity Chloroatranorin CHClO Antimicrobial Chlorine substitution enhances potency Usnic Acid CHO Antibacterial, antiviral Known for high toxicity at certain doses

| Compound | Chemical Formula | Biological Activity | Unique Features |

|---|---|---|---|

| Leprolomin | CHNO | Immunomodulatory | Induces T-cell responses |

| Atranorin | CHO | Antimicrobial | Broad-spectrum activity |

| Chloroatranorin | CHClO | Antimicrobial | Chlorine substitution enhances potency |

| Usnic Acid | CHO | Antibacterial, antiviral | Known for high toxicity at certain doses |

Leprolomin stands out due to its specific immunological applications and historical significance in leprosy research, differentiating it from other lichen-derived compounds that primarily focus on antimicrobial properties .

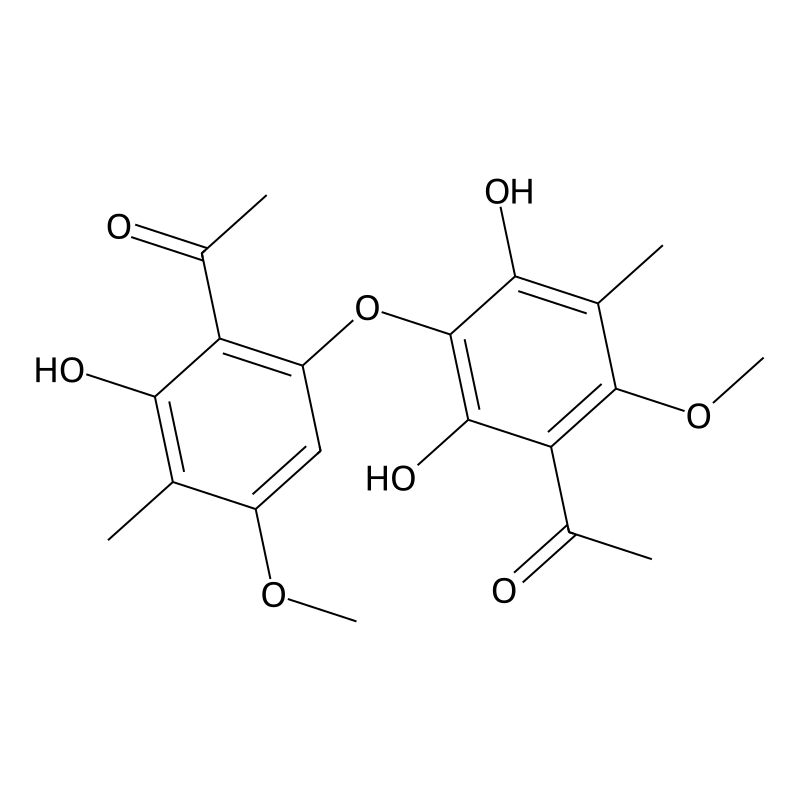

Carbon-oxygen phenolic coupling represents the fundamental mechanism underlying leprolomin biosynthesis in Psoroma leprolomum [1]. This biosynthetic process involves the oxidative dimerization of two C-methylphloroacetophenone units through an intermolecular phenolic coupling reaction [1]. The mechanism proceeds through the formation of phenoxy radicals, which subsequently undergo regioselective coupling to establish the characteristic diphenyl ether linkage [1].

The C-O coupling mechanism in leprolomin biosynthesis parallels similar processes observed in other lichen secondary metabolites, where oxidative enzymes catalyze the formation of carbon-oxygen bonds between phenolic precursors [2] [3]. Cytochrome P450 monooxygenases, laccases, and peroxidases serve as the primary catalysts for these oxidative phenol coupling reactions [2] [4]. The regioselectivity of the coupling reaction is determined by the electronic properties and steric environment of the phenolic substrates [2] [3].

In the leprolomin biosynthetic pathway, the phenolic coupling occurs between the hydroxyl group at the C-3 position of one C-methylphloroacetophenone unit and the C-6 position of the second unit, resulting in the formation of the 3'-(2''-acetyl-3''-hydroxy-5''-methoxy-4''-methylphenoxy)-2',4'-dihydroxy-6'-methoxy-5'-methylacetophenone structure [1]. This regiochemical outcome suggests the involvement of specialized enzymes that direct the coupling selectivity [2] [4].

Oxidative phenol coupling mechanisms in fungi typically involve single-electron oxidation of phenolic substrates to generate phenoxy radicals [2] [4]. These radicals can then undergo C-O coupling, C-C coupling, or disproportionation reactions depending on the enzyme specificity and reaction conditions [2] [4]. In the case of leprolomin, the predominant pathway favors C-O bond formation over alternative coupling modes [1].

Role of C-Methylphloroacetophenone Units

C-methylphloroacetophenone serves as the essential precursor molecule for leprolomin biosynthesis [1]. This aromatic polyketide possesses the structural framework necessary for subsequent phenolic coupling reactions [1]. The biosynthesis of C-methylphloroacetophenone involves polyketide synthase-mediated assembly from acetyl-CoA and malonyl-CoA precursors [5] [6].

Type I non-reducing polyketide synthases containing C-methyltransferase domains are responsible for the biosynthesis of C-methylphloroacetophenone in lichen-forming fungi [7] [6]. The MPAS enzyme (methylphloroacetophenone synthase) catalyzes the iterative condensation of one acetyl-CoA starter unit with three malonyl-CoA extender units, followed by C-methylation at the C-3 position using S-adenosyl methionine as the methyl donor [6] [8].

The domain architecture of methylphloroacetophenone synthase includes β-ketoacyl synthase, acyltransferase, acyl carrier protein, and C-methyltransferase domains [7] [6]. The C-methyltransferase domain introduces the methyl substituent at the C-3 position of the growing polyketide chain before cyclization and aromatization [6] [8]. The Claisen cyclase domain facilitates the final cyclization step to produce the aromatic ring system [6].

Hydroxylation patterns in C-methylphloroacetophenone are established through post-polyketide synthase modifications involving cytochrome P450 monooxygenases and other oxidative enzymes [9] [6]. These hydroxylation events create the phenolic functionalities necessary for subsequent oxidative coupling reactions [2] [6]. The methoxy groups present in leprolomin are installed by O-methyltransferases using S-adenosyl methionine as the methyl donor [9] [6].

C-methylphloroacetophenone accumulation in lichen thalli provides the substrate pool for phenolic coupling enzymes [1] [10]. The spatial organization of enzyme activities within the lichen thallus determines the efficiency and selectivity of the coupling reactions [11] [12]. Environmental factors such as water availability, temperature, and light exposure influence the expression of biosynthetic genes and the accumulation of secondary metabolites [11] [10].

Enzymatic Processes in Lichen Secondary Metabolism

Lichen secondary metabolism involves complex enzymatic networks that transform primary metabolites into diverse secondary compounds [13] [14]. The biosynthesis of leprolomin exemplifies the integration of polyketide synthesis, oxidative modifications, and coupling reactions [1] [6].

Polyketide synthases constitute the primary enzymes responsible for aromatic secondary metabolite biosynthesis in lichens [9] [15]. Type I non-reducing polyketide synthases with C-methyltransferase domains are particularly important for the production of methylated aromatic compounds such as C-methylphloroacetophenone [7] [6]. These multidomain enzymes catalyze iterative condensation reactions while incorporating structural modifications during chain assembly [9] [15].

Cytochrome P450 monooxygenases play crucial roles in lichen secondary metabolism by catalyzing hydroxylation, epoxidation, and oxidative coupling reactions [9] [6]. In leprolomin biosynthesis, cytochrome P450 enzymes are likely responsible for the oxidative dimerization of C-methylphloroacetophenone units through phenolic coupling [6] [8]. These enzymes require NADPH, molecular oxygen, and cytochrome P450 reductase as cofactors for catalytic activity [6] [8].

Methyltransferases contribute to lichen secondary metabolism by installing methyl groups on various substrate positions [9] [6]. O-methyltransferases modify phenolic hydroxyl groups to produce methoxy substituents, while C-methyltransferases introduce methyl groups directly onto carbon atoms [9] [6]. Both enzyme types utilize S-adenosyl methionine as the methyl donor and exhibit strict substrate specificity [9] [6].

Oxidative enzymes including laccases, peroxidases, and tyrosinases catalyze phenolic coupling reactions in fungal secondary metabolism [2] [4]. Laccases are copper-containing enzymes that oxidize phenolic substrates using molecular oxygen as the terminal electron acceptor [2] [4]. These enzymes demonstrate remarkable substrate promiscuity and can catalyze both C-C and C-O coupling reactions [2] [4].

Regulatory mechanisms control the expression and activity of biosynthetic enzymes in lichen secondary metabolism [11] [12]. Transcriptional regulation responds to environmental stimuli, developmental signals, and stress conditions [11] [12]. Post-translational modifications and enzyme compartmentalization provide additional regulatory layers for metabolic pathway control [11] [12].

Enzyme localization within the lichen thallus influences metabolite distribution and accumulation patterns [13] [14]. Secondary metabolites are typically deposited on the surface of fungal hyphae rather than within the cells [16]. This extracellular localization facilitates protective functions and ecological interactions [13] [14].

Purity

XLogP3

Exact Mass

Appearance

Storage

Other CAS

Wikipedia

Dates

2: Dharmendra, Loew J. The immunological skin tests in leprosy. Part II. The isolated protein antigen in relation to the classical Matsuda reaction and the early reaction to lepromin. 1942. Indian J Med Res. 2012 Sep;136(3):9p following 502. PubMed PMID: 23210150.

3: Chaudhuri S, Fotedar A, Talwar GP. Lepromin conversion in repeatedly lepromin negative BL/LL patients after immunization with autoclaved Mycobacterium w. Int J Lepr Other Mycobact Dis. 1983 Jun;51(2):159-68. PubMed PMID: 6684642.

4: Sharma P, Kar HK, Kaur H, Misra RS, Mukherjee A, Mukherjee R, Rani R. Induction of lepromin positivity and immunoprophylaxis in household contacts of multibacillary leprosy patients: a pilot study with a candidate vaccine, Mycobacterium w. Int J Lepr Other Mycobact Dis. 2000 Jun;68(2):136-42. PubMed PMID: 11036493.

5: Hajra SK, Chaudhury S, Ghosh S, Kundu S. Lepromin conversion after repeated lepromin administration. Indian J Dermatol. 1981 Jan;26(1):24-6. PubMed PMID: 7347316.

6: Cestari TF, Kripke ML, Baptista PL, Bakos L, Bucana CD. Ultraviolet radiation decreases the granulomatous response to lepromin in humans. J Invest Dermatol. 1995 Jul;105(1):8-13. PubMed PMID: 7615981.

7: Job CK, Sanchez RM, Hastings RC. Effect of repeated lepromin testing on experimental nine-banded armadillo leprosy. Indian J Lepr. 1985 Oct-Dec;57(4):716-27. PubMed PMID: 3915005.

8: Job CK, Kirchheimer WF, Sanchez RM. Tissue response to lepromin, an index of susceptibility of the armadillo to M. leprae infection--a preliminary report. Int J Lepr Other Mycobact Dis. 1982 Jun;50(2):177-82. PubMed PMID: 6749706.

9: Hanks JH, Nakayama T, Abe M, Tuma M, Bechelli LM, Martínez Domínguez V. Studies towards the standardization of lepromin. Progress and prospects. Bull World Health Organ. 1970;42(5):703-9. PubMed PMID: 5311057; PubMed Central PMCID: PMC2427501.

10: Baskin GB, Gormus BJ, Martin LN, Wolf RH, Watson EA, Walsh GP, Meyers WM, Binford CH. The lepromin test in rhesus monkeys. Int J Lepr Other Mycobact Dis. 1986 Sep;54(3):427-36. PubMed PMID: 3746044.

11: CONVIT J, RASSI E. Lepromin and tuberculin tests in Venezuelan leprosy foci; induction of lepromin reactivity by BCG vaccination. Int J Lepr. 1954 Jul-Sep;22(3):303-10. PubMed PMID: 13232779.

12: Karazawa EH, Proença NG, Mimica I, Kliemann TA, Martinez EW, Guedes M, Farias LR. [Comparative study of the intradermal reaction performed with whole lepromin and ultrasonic-treated lepromin in normal subjects]. Hansenol Int. 1980 Dec;5(2):123-8. Portuguese. PubMed PMID: 7341485.

13: Sengupta U. Studies on lepromin and soluble antigens of M.leprae: their classification standardization and use. Indian J Lepr. 1991 Jul-Dec;63(3-4):457-65. Review. PubMed PMID: 1804898.

14: Foss NT, Pagnano PM, Bechelli LM, Simoes AL. Lymphocyte blastogenesis and lepromin reactivity in leprosy patients and their parents. Acta Leprol. 1990;7(2):119-28. PubMed PMID: 2220296.

15: Walter J. The post-lepromin scar and its significance in the control of HD. Indian J Lepr. 1989 Jul;61(3):379-86. PubMed PMID: 2527921.

16: Pagnano PM, Bechelli LM, de Lima Filho EC. [The lymphocyte transformation test using phytohemagglutinin, lepromin and M. leprae in lepromin-negative and positive leprosy: prognostic value compared with that of lepromin]. Acta Leprol. 1982 Jan-Jun;(86-87):83-95. French. PubMed PMID: 6816002.

17: Sengupta U. Experience and lessons from the use of lepromin and Mycobacterium leprae-specific serology. Lepr Rev. 2000 Dec;71 Suppl:S63-6. Review. PubMed PMID: 11201890.

18: Sharma P, Kar HK, Misra RS, Mukherjee A, Kaur H, Mukherjee R, Rani R. Induction of lepromin positivity following immuno-chemotherapy with Mycobacterium w vaccine and multidrug therapy and its impact on bacteriological clearance in multibacillary leprosy: report on a hospital-based clinical trial with the candidate antileprosy vaccine. Int J Lepr Other Mycobact Dis. 1999 Sep;67(3):259-69. PubMed PMID: 10575405.

19: Mitra DK, Joshi B, Dinda AK, Rai AK, Girdhar BK, Katoch K, Bindra MS, Sengupta U. Induction of lepromin reactivity in cured lepromatous leprosy patients: impaired chemokine response dissociates protective immunity from delayed type hypersensitivity. Microbes Infect. 2009 Dec;11(14-15):1122-30. doi: 10.1016/j.micinf.2009.08.006. Epub 2009 Aug 22. PubMed PMID: 19703581.

20: Haddad N, Bechelli LM, Kwapinski JB, Simão ET. Double blind trial on the effect of certain soluble cytoplasmic mycobacterial antigens on the late reactivity to lepromin. Int J Lepr Other Mycobact Dis. 1982 Sep;50(3):325-9. PubMed PMID: 6890537.